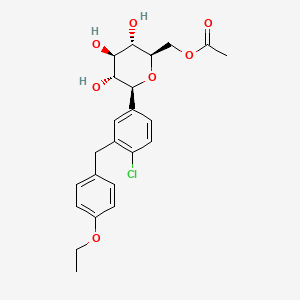

Dapagliflozin MonoAcetyl Impurity

説明

Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of Dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .

Molecular Structure Analysis

The chemical name for Dapagliflozin is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol . The molecular formula for Dapagliflozin is C21H25ClO6 .

Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . The contribution of pharmacologically active metabolites in drug discovery and development is significant . A streamlined synthetic approach is devised to access three metabolites of Dapagliflozin .

科学的研究の応用

Study of Toxic Side Effects

Research has been conducted to study the potential toxic side effects of Dapagliflozin MonoAcetyl Impurity on the human body. Understanding these effects is crucial for evaluating the safety profile of Dapagliflozin-related medications.

Inhibiting Glucose Resorption

Dapagliflozin, from which the impurity derives, is known for its role in managing diabetes mellitus type 2 by inhibiting glucose resorption in the proximal tubule of the nephron, leading to glycosuria . Studies on impurities like Dapagliflozin MonoAcetyl can provide insights into the drug’s efficacy and safety.

4. Mitochondrial Membrane Potential and DNA Damage Assessment The impurity has been evaluated for its effects on mitochondrial membrane potential (ΔψM), intracellular reactive oxygen, and DNA damage (measured by comet assay), which are important parameters in cytotoxicity tests .

Stability Studies

Dapagliflozin MonoAcetyl Impurity is involved in stability studies of Dapagliflozin, helping to understand how it degrades under various conditions and thus ensuring the stability of the medication over time .

作用機序

Target of Action

The primary target of [(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate, also known as Dapagliflozin MonoAcetyl Impurity, is the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is predominantly expressed in the S1 segment of the proximal tubule of the kidney and is the major transporter responsible for mediating renal glucose reabsorption .

Mode of Action

Dapagliflozin MonoAcetyl Impurity is an orally active, highly selective SGLT2 inhibitor. By inhibiting SGLT2, it reduces the reabsorption of filtered glucose and thereby promotes urinary glucose excretion. It also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule .

Biochemical Pathways

The inhibition of SGLT2 by Dapagliflozin MonoAcetyl Impurity leads to a decrease in the reabsorption of glucose from the glomerular filtrate in the renal proximal tubule, causing glycosuria . This results in a reduction in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .

Pharmacokinetics

Orally administered Dapagliflozin MonoAcetyl Impurity is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours. It has an oral bioavailability of 78% and a mean volume of distribution of 118 L. The metabolism of Dapagliflozin MonoAcetyl Impurity occurs predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered Dapagliflozin MonoAcetyl Impurity is approximately 12.9 hours .

Result of Action

The inhibition of SGLT2 by Dapagliflozin MonoAcetyl Impurity leads to a reduction in the reabsorption of glucose, promoting urinary glucose excretion. This results in a decrease in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .

Action Environment

Environmental factors such as pH, temperature, light, oxygen, humidity, buffer species, ionic strength, additives, and excipients can play a vital role in the stability of Dapagliflozin MonoAcetyl Impurity . For instance, Dapagliflozin MonoAcetyl Impurity was found to significantly degrade under acidic, alkaline, oxidative, photolytic, and dry-heat degradation conditions .

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c1-3-29-17-7-4-14(5-8-17)10-16-11-15(6-9-18(16)24)23-22(28)21(27)20(26)19(31-23)12-30-13(2)25/h4-9,11,19-23,26-28H,3,10,12H2,1-2H3/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEQNLXFYWBZES-ZQGJOIPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapagliflozin MonoAcetyl Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

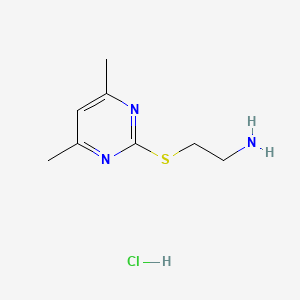

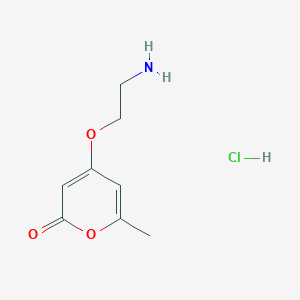

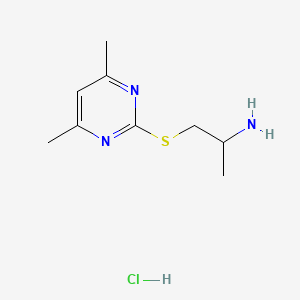

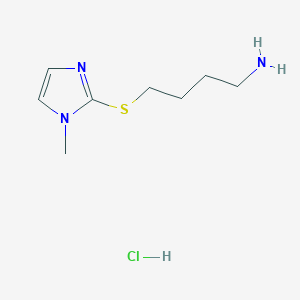

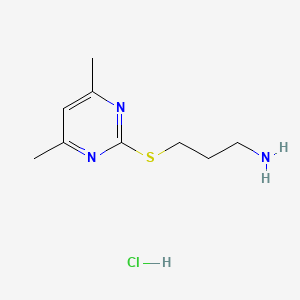

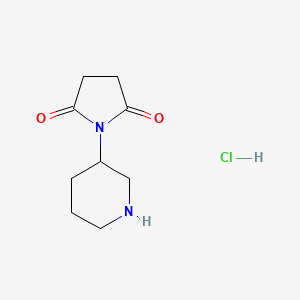

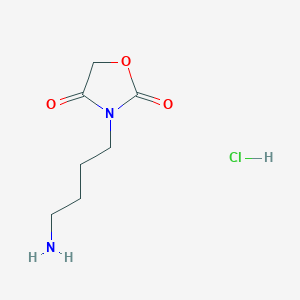

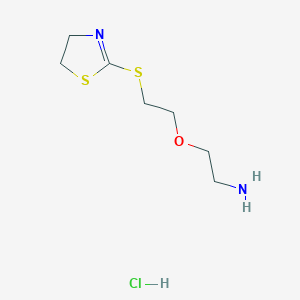

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)